Stereochemical Purity: Enantiomeric Excess (e.e.) >99.0%
The target compound, (R)-2-Amino-6-((tert-butoxycarbonyl)amino)hexanoic acid, is supplied with an enantiomeric purity specification of ≤0.5% of the L-isomer, ensuring >99.0% enantiomeric excess . This is a critical quality attribute for building blocks used to synthesize chiral peptides, as even small amounts of the opposite enantiomer can lead to the formation of diastereomeric impurities that are difficult to separate and can compromise biological activity. This specification is directly comparable to the L-isomer, Boc-L-Lys-OH, which also requires a similar high level of enantiomeric purity for its respective applications .
| Evidence Dimension | Enantiomeric Purity (by HPLC) |
|---|---|
| Target Compound Data | ≤ 0.5% L-enantiomer (≥ 99.0% e.e.) |
| Comparator Or Baseline | Boc-L-Lys-OH (CAS 13734-28-6): Typically specified at ≥98% purity with <1% D-enantiomer |
| Quantified Difference | Both compounds achieve comparable, very high enantiomeric purity (>99%). The key differentiator is the absolute stereochemistry (R vs. S), which is essential for the desired peptide sequence. |
| Conditions | HPLC analysis on a chiral stationary phase. |
Why This Matters
Procurement must ensure the correct enantiomer is ordered (R vs. S); the high and quantifiable enantiomeric purity minimizes the risk of introducing difficult-to-remove diastereomeric impurities during synthesis.
- [1] Watanabe Chemical Industries. (n.d.). H-D-Lys(Boc)-OH (Product M00324) Specification Sheet. Retrieved from https://www.watanabechem.co.jp/search/details.php?code=M00324 View Source
